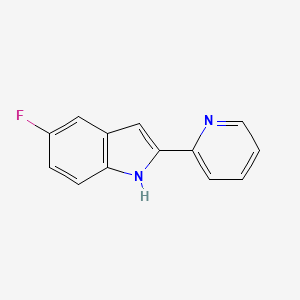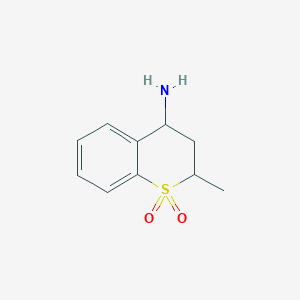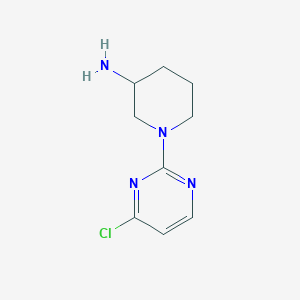![molecular formula C13H12N2O B11892821 1-(1H-Naphtho[2,3-d]imidazol-2-yl)ethanol](/img/structure/B11892821.png)
1-(1H-Naphtho[2,3-d]imidazol-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1H-ナフト[2,3-d]イミダゾール-2-イル)エタノールは、イミダゾール誘導体のクラスに属する複雑な有機化合物です。イミダゾールは、3つの炭素原子、2つの窒素原子、2つの二重結合を含む5員環の複素環です。ナフト[2,3-d]イミダゾール構造はナフタレン環と縮合しており、その複雑さと多様な化学反応の可能性を高めています。
準備方法
1-(1H-ナフト[2,3-d]イミダゾール-2-イル)エタノールの合成は、いくつかの合成経路によって達成できます。 一般的な方法の1つは、ニッケル触媒の存在下でのアミドニトリルの環化、それに続くプロト脱金属化、互変異性化、脱水環化です 。反応条件は通常穏やかなため、アリールハライドや芳香族複素環など、さまざまな官能基を含めることができます。
工業的な設定では、この化合物の製造には、一貫した品質と収量を確保するために連続フローリアクターを使用するなど、よりスケーラブルな方法が関与する可能性があります。溶媒、温度、および圧力条件は、効率を最大化し、副生成物を最小限に抑えるように最適化されています。
化学反応の分析
1-(1H-ナフト[2,3-d]イミダゾール-2-イル)エタノールは、次のようなさまざまな種類の化学反応を起こします。
酸化: この化合物は、使用される酸化剤に応じて、対応するケトンまたはアルデヒドを形成するように酸化できます。
還元: 還元反応は、イミダゾール環をより飽和した形態に変換でき、その生物活性を変化させる可能性があります。
これらの反応で使用される一般的な試薬には、酸化用の過酸化水素、還元用の水素化リチウムアルミニウム、置換反応用のハロゲン化剤などがあります。生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。
科学研究アプリケーション
1-(1H-ナフト[2,3-d]イミダゾール-2-イル)エタノールは、幅広い科学研究アプリケーションを持っています。
化学: 医薬品や農薬など、より複雑な分子の合成のためのビルディングブロックとして役立ちます。
生物学: この化合物のイミダゾール環は、その生物活性で知られており、抗菌、抗真菌、抗ウイルス特性を持つ新薬の開発のための候補となっています.
医学: 抗炎症剤および抗癌剤としての可能性を探る研究が進められています。さまざまな生物学的標的に対する相互作用能力により、薬物開発の有望な候補となっています。
産業: 産業部門では、この化合物は、染料、顔料、その他の機能性材料の合成に使用できます。
科学的研究の応用
1-(1H-Naphtho[2,3-d]imidazol-2-yl)ethanol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent. Its ability to interact with various biological targets makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other functional materials.
作用機序
1-(1H-ナフト[2,3-d]イミダゾール-2-イル)エタノールの作用機序には、特定の分子標的および経路との相互作用が含まれます。イミダゾール環は、金属イオン、酵素、および受容体に結合し、それらの活性を調節できます。たとえば、特定の酵素の活性部位に結合することにより、基質へのアクセスを遮断することで、特定の酵素の活性を阻害する可能性があります。 さらに、DNAおよびRNAと相互作用して、遺伝子発現およびタンパク質合成に影響を与える可能性があります .
類似化合物の比較
1-(1H-ナフト[2,3-d]イミダゾール-2-イル)エタノールは、次のような他のイミダゾール誘導体と比較できます。
2-(1H-イミダゾール-1-イル)エタノール: この化合物は、より単純な構造を持ち、医薬品や農薬の合成によく使用されます.
5-ニトロ-1H-イミダゾール-1-エタノール: 抗菌特性で知られており、感染症の治療に使用されます.
1-メチル-1H-イミダゾール: この誘導体は、さまざまな化学反応の触媒として使用され、製薬業界で応用されています.
1-(1H-ナフト[2,3-d]イミダゾール-2-イル)エタノールの独自性は、その縮合されたナフタレン環にあり、化学反応性と多様な用途の可能性を高めます。
結論
1-(1H-ナフト[2,3-d]イミダゾール-2-イル)エタノールは、さまざまな科学および産業分野で大きな可能性を秘めた汎用性の高い化合物です。その独特の構造と反応性は、複雑な分子の合成のための貴重なビルディングブロックであり、その生物活性は新薬開発の可能性を開きます。その特性と用途に関する継続的な研究により、さらなる洞察とイノベーションがもたらされる可能性があります。
類似化合物との比較
1-(1H-Naphtho[2,3-d]imidazol-2-yl)ethanol can be compared with other imidazole derivatives such as:
2-(1H-Imidazol-1-yl)ethanol: This compound has a simpler structure and is commonly used in the synthesis of pharmaceuticals and agrochemicals.
5-Nitro-1H-imidazole-1-ethanol: Known for its antimicrobial properties, this compound is used in the treatment of infections.
1-Methyl-1H-imidazole: This derivative is used as a catalyst in various chemical reactions and has applications in the pharmaceutical industry.
The uniqueness of this compound lies in its fused naphthalene ring, which enhances its chemical reactivity and potential for diverse applications.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules, and its biological activity opens up possibilities for new drug development. Continued research into its properties and applications will likely yield further insights and innovations.
特性
分子式 |
C13H12N2O |
|---|---|
分子量 |
212.25 g/mol |
IUPAC名 |
1-(1H-benzo[f]benzimidazol-2-yl)ethanol |
InChI |
InChI=1S/C13H12N2O/c1-8(16)13-14-11-6-9-4-2-3-5-10(9)7-12(11)15-13/h2-8,16H,1H3,(H,14,15) |
InChIキー |
JUUWHNCMDJJGBI-UHFFFAOYSA-N |
正規SMILES |
CC(C1=NC2=CC3=CC=CC=C3C=C2N1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Methyl-5H-chromeno[2,3-B]pyridin-5-one](/img/structure/B11892769.png)




![2-Amino-4-oxo-1-azaspiro[4.5]dec-2-ene-3-carboxylic acid](/img/structure/B11892819.png)




